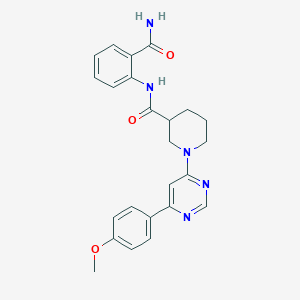

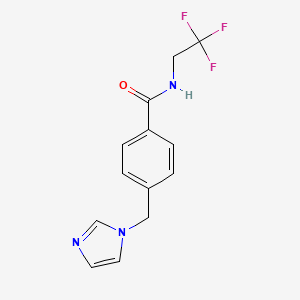

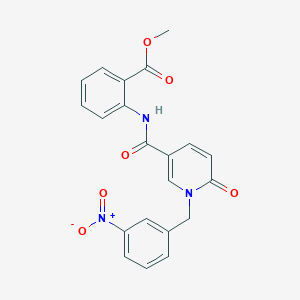

4-((1H-imidazol-1-yl)methyl)-N-(2,2,2-trifluoroethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1H-Imidazol-2-yl)methanol” is a chemical compound with the CAS number 3724-26-3 . It has a molecular formula of C4H6N2O .

Synthesis Analysis

There are several synthesis routes for “(1H-Imidazol-2-yl)methanol”. One route involves the compound 10111-08-7 . Another route involves the reaction of imidazole (288-32-4) with formaldehyde (50-00-0) . A third route involves the compound 935862-80-9 .Molecular Structure Analysis

The molecular structure of “(1H-Imidazol-2-yl)methanol” consists of an imidazole ring attached to a methanol group .Chemical Reactions Analysis

Specific chemical reactions involving “(1H-Imidazol-2-yl)methanol” are not provided in the sources I found .Physical and Chemical Properties Analysis

“(1H-Imidazol-2-yl)methanol” has a molecular weight of 98.1 . It is stored at 4°C and protected from light .Scientific Research Applications

Electrophysiological Activity in Cardiac Research

Compounds with the 1H-imidazol-1-yl moiety, including derivatives of 4-((1H-imidazol-1-yl)methyl)-N-(2,2,2-trifluoroethyl)benzamide, have been investigated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to known selective class III agents, indicating potential applications in managing arrhythmias and other cardiac conditions (Morgan et al., 1990).

Antimicrobial Activity

Derivatives of the compound have been used as precursors in the synthesis of various heterocyclic compounds, demonstrating antimicrobial activity. This suggests its utility in developing new antimicrobial agents, particularly in addressing resistant microbial strains (Elmagd et al., 2017).

Enzyme Inhibition for Anti-inflammatory and Anticancer Applications

Specific derivatives have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), with implications for treating inflammatory diseases and cancer. These compounds have shown efficacy in suppressing TNF-alpha in human whole blood, along with oral bioavailability, pointing to their potential as therapeutic agents (Ott et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on utilizing derivatives for the synthesis of novel heterocyclic compounds, such as imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines. These studies have revealed the versatility of the compound in synthesizing a broad range of functionalized derivatives, contributing to the fields of medicinal chemistry and drug development (Board et al., 2009).

Antiviral Research

In the pursuit of novel antiviral agents, derivatives of this compound have been synthesized and tested against various viruses. This research contributes to the development of new therapeutic options for viral infections, with some compounds showing specific inhibitory effects on influenza and respiratory syncytial virus (Golankiewicz et al., 1995).

Safety and Hazards

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c14-13(15,16)8-18-12(20)11-3-1-10(2-4-11)7-19-6-5-17-9-19/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKYKIWSIWFYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

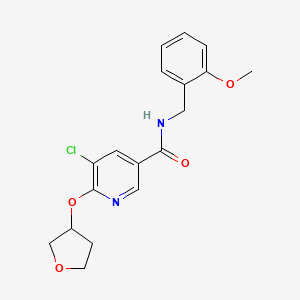

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2749937.png)

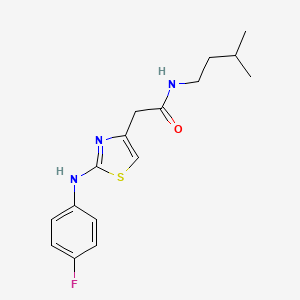

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749939.png)

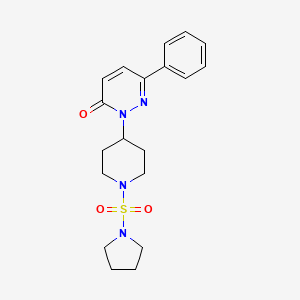

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2749949.png)